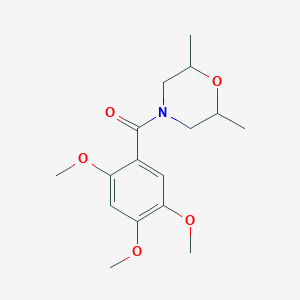
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is a chemical compound that features a morpholino group and a trimethoxyphenyl group
Safety and Hazards
As for the safety and hazards associated with “2,6-dimethyl-4-(2,4,5-trimethoxybenzoyl)morpholine”, it’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, users should assume responsibility to confirm product identity and/or purity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 2,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
化学反応の分析
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the morpholino group.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce halogen or nitro groups onto the aromatic ring.
科学的研究の応用
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE involves its interaction with specific molecular targets. For example, the trimethoxyphenyl group can bind to proteins and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to effects such as cell cycle arrest or apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
(2,6-DIMETHYLPIPERIDINO)(3,4,5-TRIMETHOXYPHENYL)METHANONE: This compound is similar in structure but features a piperidino group instead of a morpholino group.
(2,4-DIAMINOPYRIMIDIN-5-YL)(3,4,5-TRIMETHOXYPHENYL)METHANONE: This compound has a diaminopyrimidinyl group in place of the morpholino group.
Uniqueness
(2,6-DIMETHYLMORPHOLINO)(2,4,5-TRIMETHOXYPHENYL)METHANONE is unique due to the presence of both the morpholino and trimethoxyphenyl groups, which confer specific chemical and biological properties. The combination of these groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
特性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-10-8-17(9-11(2)22-10)16(18)12-6-14(20-4)15(21-5)7-13(12)19-3/h6-7,10-11H,8-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJVGVBHXLLRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5093462.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5093472.png)
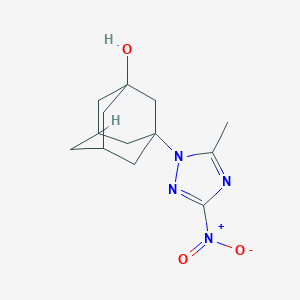
![(3aS,6aR)-5-(2-methylquinolin-4-yl)-3-(pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5093487.png)
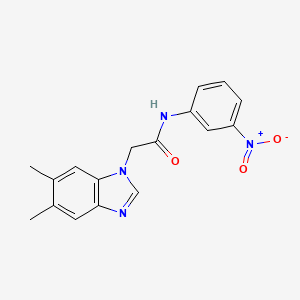
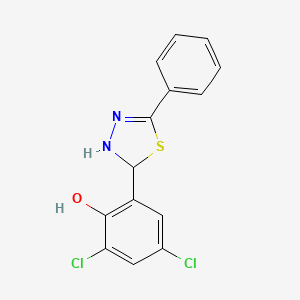
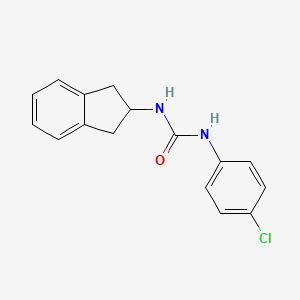
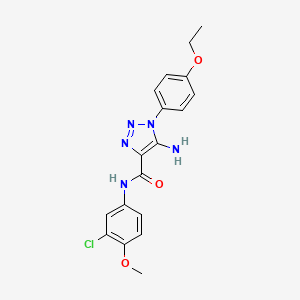

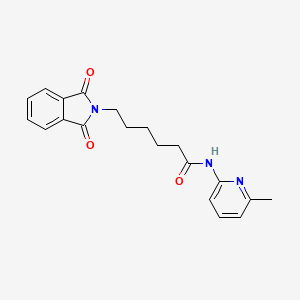
![ethyl 4-[({[1-(3-hydroxypropyl)-1H-tetrazol-5-yl]thio}acetyl)amino]benzoate](/img/structure/B5093540.png)
![N~2~-benzyl-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5093544.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5093549.png)
![N-[2-(butanoylamino)phenyl]-4-phenoxybutanamide](/img/structure/B5093554.png)
